molecular formula C18H15NO5 B11337805 4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11337805
M. Wt: 325.3 g/mol
InChI Key: QRSHMEIXFUUPPM-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a benzoxazepine-dione core substituted with a 4-methoxyphenylacetyl moiety. The benzoxazepine-dione scaffold is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties. The 4-methoxyphenyl group, linked via a 2-oxoethyl chain, likely influences solubility, metabolic stability, and receptor-binding interactions.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C18H15NO5/c1-23-13-8-6-12(7-9-13)15(20)10-19-17(21)11-24-16-5-3-2-4-14(16)18(19)22/h2-9H,10-11H2,1H3

InChI Key

QRSHMEIXFUUPPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride in solvents like ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazepine-Dione Derivatives

Compound 1 : 2-Ethyl-4-[2-(5-Fluoro-2-Methoxyphenyl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-Dione ()
  • Key Differences: Substituents: The benzoxazepine core is substituted with a 5-fluoro-2-methoxyphenyl group and an ethyl chain at position 2. Molecular Weight: 371.364 (vs. ~363.37 for the target compound, assuming similar core structure). Impact of Fluorine: The fluorine atom at the 5-position enhances lipophilicity and metabolic stability compared to the non-fluorinated 4-methoxyphenyl group in the target compound. This could improve blood-brain barrier penetration in CNS-targeting applications .
Compound 2 : 4-[2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-Dione ()
  • Key Differences :
    • Substituents : A 2,3-dihydro-1,4-benzodioxin group replaces the 4-methoxyphenyl moiety.
    • Structural Impact : The benzodioxin system introduces a fused bicyclic ether, increasing rigidity and π-electron density. This may enhance binding to aromatic-rich receptor pockets (e.g., serotonin or dopamine receptors) compared to the simpler methoxyphenyl group in the target compound.
    • Bioavailability : The oxygen-rich benzodioxin could improve aqueous solubility relative to the methoxyphenyl derivative .

Core Heterocycle Modifications

Compound 3 : 1H-1,4-Benzodiazepine-3,5(2H,4H)-Dione, 4-Ethyl ()
  • Key Differences :
    • Core Structure : The benzodiazepine-dione core replaces the benzoxazepine-dione system. Benzodiazepines feature two nitrogen atoms in the seven-membered ring, whereas benzoxazepines have one oxygen and one nitrogen.
    • Pharmacological Implications : Benzodiazepine derivatives are classically associated with GABAA receptor modulation (e.g., anxiolytic or sedative effects). In contrast, benzoxazepines may exhibit divergent biological activities due to altered electronic and conformational properties .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target: 4-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Benzoxazepine-dione 4-Methoxyphenyl-2-oxoethyl C₁₉H₁₇NO₅ ~363.37 N/A (inferred)
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Benzoxazepine-dione 5-Fluoro-2-methoxyphenyl-2-oxoethyl + Ethyl C₂₀H₁₈FNO₅ 371.364 M.p.: 225–226°C; ESI-MS m/z: 788.3 [M−2HCl+H]+
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Benzoxazepine-dione Benzodioxin-6-yl-2-oxoethyl C₂₀H₁₇NO₆ ~391.36 N/A (PubChem data incomplete)
1H-1,4-Benzodiazepine-3,5(2H,4H)-dione, 4-ethyl Benzodiazepine-dione Ethyl C₁₁H₁₂N₂O₂ 204.24 LogP (calculated): 1.2; PSA: 49.41 Ų

Biological Activity

4-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the benzoxazepine family. Its unique structure, which includes a benzoxazepine core linked to a 4-methoxyphenyl group through a 2-oxoethyl moiety, suggests potential for diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities.

Structural Features

The molecular formula of the compound is C24H19NO5C_{24}H_{19}NO_5 with a molecular weight of 401.4 g/mol. The structural arrangement facilitates interactions with various biological targets, which may explain its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis
HeLa (cervical cancer)15.0Cell cycle arrest at G2/M phase

The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In animal models, it was found to reduce inflammation markers and exhibit analgesic effects. Notable findings include:

  • Reduction in Pro-inflammatory Cytokines : Decreased levels of TNF-α and IL-6 were observed in treated groups compared to controls.
  • Inhibition of COX Enzymes : The compound demonstrated moderate inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential for treating inflammatory conditions.

Anticonvulsant Activity

In vivo studies have evaluated the anticonvulsant properties of this compound using the pentylenetetrazole (PTZ) seizure model in mice. Results indicated:

Dose (mg/kg)Seizure Protection (%)Reference Compound
5040Diazepam
10065Phenobarbital

The compound appears to act as a positive allosteric modulator at the GABA_A receptor, enhancing its inhibitory effects on neuronal excitability.

Case Studies

  • Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against various cancer cell lines. It was found that the compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells through mitochondrial pathways .
  • Animal Model for Inflammation : In a controlled study on rats with induced arthritis, treatment with the compound resulted in significant reductions in paw swelling and serum levels of inflammatory markers .

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